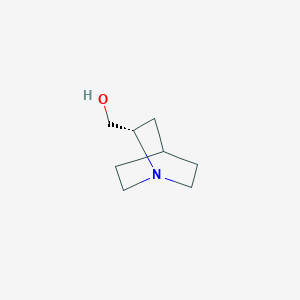
(S)-Quinuclidin-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Quinuclidin-2-ylmethanol is a chiral compound that belongs to the class of quinuclidine derivatives It is characterized by a quinuclidine ring structure with a hydroxymethyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Quinuclidin-2-ylmethanol typically involves the reduction of quinuclidin-2-one using a chiral reducing agent. One common method is the asymmetric reduction of quinuclidin-2-one with a chiral borane reagent, such as (S)-CBS catalyst, under controlled conditions to yield the desired (S)-enantiomer. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar asymmetric reduction techniques. The process involves optimizing reaction parameters such as temperature, pressure, and the concentration of reagents to achieve high yield and enantiomeric purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Quinuclidin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form quinuclidin-2-carboxylic acid.
Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinuclidin-2-carboxylic acid.
Reduction: Quinuclidine.
Substitution: Various substituted quinuclidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-Quinuclidin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-Quinuclidin-2-ylmethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxymethyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The quinuclidine ring structure provides a rigid framework that enhances binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Quinuclidin-3-ol: Has a hydroxyl group on the third carbon, leading to different reactivity and applications.
Quinuclidin-2-one: The ketone form, which can be reduced to (S)-Quinuclidin-2-ylmethanol.
Uniqueness
This compound is unique due to its chiral nature and the presence of the hydroxymethyl group, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential in different fields make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
[(2S)-1-azabicyclo[2.2.2]octan-2-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-5-7-1-3-9(8)4-2-7/h7-8,10H,1-6H2/t8-/m0/s1 |
Clave InChI |
YUZMBZAYRWUWCN-QMMMGPOBSA-N |
SMILES isomérico |
C1CN2CCC1C[C@H]2CO |
SMILES canónico |
C1CN2CCC1CC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


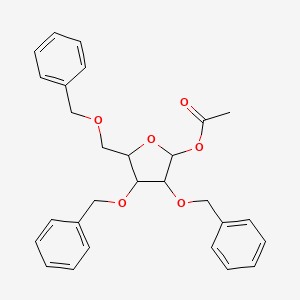
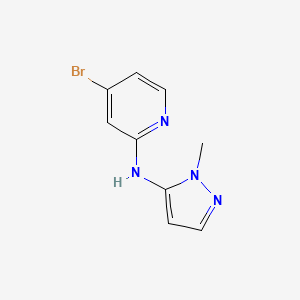


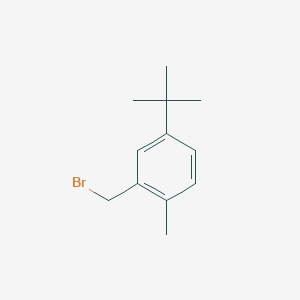

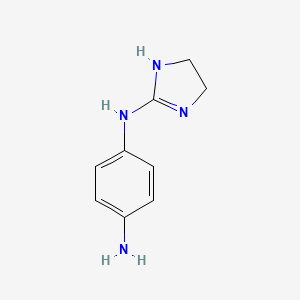


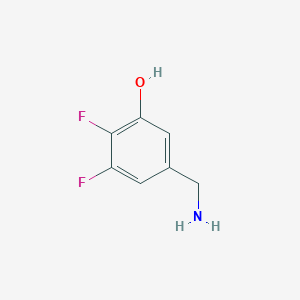
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)

![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B12825789.png)
